
3,4-diethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide
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Overview
Description
3,4-diethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide is an organic compound that features a piperidine ring, a benzamide moiety, and two ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with piperidine and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, amidation, and cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3,4-diethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets. The piperidine ring and benzamide moiety are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-(piperidine-1-carbonyl)benzamide: Lacks the ethoxy groups, which may affect its solubility and reactivity.
3,4-dimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups, which can influence its chemical properties and biological activity.
Uniqueness
3,4-diethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide is unique due to the presence of ethoxy groups, which can enhance its solubility and potentially its biological activity. The combination of the piperidine ring and benzamide moiety also contributes to its distinct chemical and pharmacological properties.
Biological Activity
3,4-Diethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 3,4-diethoxybenzoic acid with piperidine and phenyl isocyanate. The reaction conditions are carefully controlled to achieve optimal yield and purity. The compound is characterized by its unique structure, which includes ethoxy substituents that may enhance its solubility and biological activity.
Chemical Structure
Property | Description |
---|---|
IUPAC Name | N-(3,4-diethoxybenzoyl)-N-phenylpiperidine-1-carboxamide |
Molecular Formula | C22H28N2O4 |
InChI | InChI=1S/C23H28N2O4/c1-3-28-20-14-13-18(17-21(20)29-4-2)22(26)25(19-11-7-5-8-12-19)23(27)24-15-9-6-10-16-24/h5,7-8,11-14,17H,3-4,6,9-10,15-16H2,1-2H3 |
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within the cells.
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been noted to inhibit cell proliferation in certain cancer cell lines by targeting key regulatory proteins involved in cell cycle progression.
The mechanism of action of this compound involves interactions with various molecular targets. The piperidine ring and benzamide moiety are believed to modulate the activity of enzymes and receptors associated with cancer progression and microbial resistance.
Case Studies
Several case studies have evaluated the efficacy of this compound:
- Anticancer Efficacy : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound was found to induce apoptosis through caspase activation pathways.
- Antimicrobial Testing : In vitro assays showed that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, suggesting a broad-spectrum antimicrobial potential.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
N-phenyl-N-(piperidine-1-carbonyl)benzamide | Lacks ethoxy groups | Limited solubility; reduced activity |
3,4-Dimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide | Contains methoxy groups | Altered reactivity; variable efficacy |
Properties
IUPAC Name |
N-(3,4-diethoxybenzoyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-3-28-20-14-13-18(17-21(20)29-4-2)22(26)25(19-11-7-5-8-12-19)23(27)24-15-9-6-10-16-24/h5,7-8,11-14,17H,3-4,6,9-10,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHRAPHBAFUFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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